molecular formula C12H15N5O4 B1196100 3'-Deoxysangivamycin CAS No. 83379-31-1

3'-Deoxysangivamycin

Cat. No.: B1196100
CAS No.: 83379-31-1
M. Wt: 293.28 g/mol
InChI Key: QRDBEFVWUAGBMC-JZTMAQHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Deoxysangivamycin is a synthetic nucleoside analogue derived from sangivamycin, a natural 7-deazapurine nucleoside. It is characterized by the absence of a hydroxyl group at the 3'-position of the ribose sugar (replaced by hydrogen), which alters its biological activity and pharmacokinetic properties compared to its parent compound.

Properties

CAS No.

83379-31-1

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

IUPAC Name

4-amino-7-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C12H15N5O4/c13-9-8-6(10(14)20)2-17(11(8)16-4-15-9)12-7(19)1-5(3-18)21-12/h2,4-5,7,12,18-19H,1,3H2,(H2,14,20)(H2,13,15,16)/t5-,7+,12+/m0/s1

InChI Key

QRDBEFVWUAGBMC-JZTMAQHMSA-N

SMILES

C1C(OC(C1O)N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO

Canonical SMILES

C1C(OC(C1O)N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO

Synonyms

3'-deoxysangivamycin
4-amino-7-(3-deoxy-beta-D-ribofuranosyl)pyrrolo(2,3-d)pyrimidine-5-carboxamide

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 3'-deoxysangivamycin and related compounds:

Compound Sugar Modification Nucleobase Key Synthetic Method Yield (%)
Sangivamycin 2',3',5'-trihydroxyl 7-Deazapurine Vorbrüggen glycosylation N/A
5'-Deoxysangivamycin 5'-deoxy (H) 7-Deazapurine Vorbrüggen glycosylation with N-6 benzoyl protection 24
This compound* 3'-deoxy (H) 7-Deazapurine Hypothesized: Radical reduction or selective deoxygenation N/A
Toyocamycin 2',3',5'-trihydroxyl 7-Deazapurine (cyano) Vorbrüggen glycosylation 67 (5'-deoxy variant)
Cordycepin (3'-Deoxyadenosine) 3'-deoxy (H) Adenine Chemical or enzymatic synthesis N/A

Anticancer and Antiviral Potential

  • 5'-Deoxysangivamycin : Demonstrates inhibitory activity against protein kinases and viral replication, though less potent than sangivamycin due to reduced solubility .
  • This compound : Hypothesized to exhibit enhanced metabolic stability (similar to cordycepin) due to resistance to 3'-OH-dependent phosphorylation, but reduced binding affinity to RNA/DNA polymerases .
  • Cordycepin : Broad-spectrum activity against leukemia and solid tumors, attributed to RNA chain termination .

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